molecular formula C18H23ClN2O2 B14390263 4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-42-2

4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B14390263
CAS No.: 88094-42-2
M. Wt: 334.8 g/mol
InChI Key: NFVNFLVBQQOWNG-UHFFFAOYSA-N
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Description

4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by:

  • Chlorine at position 4.
  • Hexyl chain at position 2.
  • 4-Methylbenzyloxy group at position 5.

Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. Substitutions at positions 2, 4, and 5 significantly influence their physicochemical properties, biological activity, and synthetic accessibility.

Properties

CAS No.

88094-42-2

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

4-chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C18H23ClN2O2/c1-3-4-5-6-11-21-18(22)17(19)16(12-20-21)23-13-15-9-7-14(2)8-10-15/h7-10,12H,3-6,11,13H2,1-2H3

InChI Key

NFVNFLVBQQOWNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridazine with hexyl bromide in the presence of a base to form 4-chloro-2-hexylpyridazine. This intermediate is then reacted with 4-methylphenylmethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one (): Phenyl group at position 2 increases aromaticity but reduces flexibility compared to the hexyl chain. Dimethylamino group at position 5 enhances solubility via hydrogen bonding but may reduce metabolic stability. Key difference: Hexyl vs. phenyl alters hydrophobicity (logP: estimated +2.5 vs. +1.8) .
  • Fluorinated benzyloxy group introduces electron-withdrawing effects, contrasting with the electron-donating 4-methyl group in the target compound. Crystallographic data shows a dihedral angle of 41.37° between pyridazine and benzene rings, suggesting conformational rigidity .

Substituent Variations at Position 5

  • Molecular weight: 214.65 g/mol vs. target compound’s ~350 g/mol, affecting bioavailability .
  • 4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one ():

    • Isopentyloxy group offers intermediate lipophilicity between hexyl and smaller alkoxy chains.
    • Synthetic route likely parallels the target compound’s preparation via nucleophilic substitution .

Functional Group Modifications

  • 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (): Hydrazino group introduces basicity (pKa ~8.5), contrasting with the neutral benzyloxy group. Potential for increased toxicity due to hydrazine-derived metabolites .
  • 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one ():

    • Pyridinyloxy group enables π-π stacking with aromatic residues in enzymes, unlike the benzyloxy group’s simpler hydrophobic interactions .

Electronic and Steric Effects

  • 4-Chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one (): Ethylamino linkage facilitates hydrogen bonding, enhancing solubility but reducing passive diffusion.
  • 4-Chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-pyrrolidinylpyridazin-3(2H)-one (): Pyrrolidinyl group increases basicity (pKa ~9.0), altering pharmacokinetics. Methoxyimino group introduces planarity, affecting binding to flat enzymatic pockets .

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